molecular formula C28H33N3O5 B11399588 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399588
M. Wt: 491.6 g/mol
InChI Key: RYMCIWZCEDYSAZ-UHFFFAOYSA-N
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Description

The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a complex heterocyclic core. Its structure includes:

  • A 3-methoxy-4-(pentyloxy)phenyl substituent at position 4, distinguishing it from analogs with simpler methoxy or ethoxy groups .
  • A tetrahydrofuran-2-ylmethyl group at position 5, introducing stereochemical complexity compared to alkyl or aromatic substituents in related compounds .

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H33N3O5/c1-3-4-7-14-36-22-13-12-18(16-23(22)34-2)27-24-25(20-10-5-6-11-21(20)32)29-30-26(24)28(33)31(27)17-19-9-8-15-35-19/h5-6,10-13,16,19,27,32H,3-4,7-9,14-15,17H2,1-2H3,(H,29,30)

InChI Key

RYMCIWZCEDYSAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OC

Origin of Product

United States

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H37N3O5C_{30}H_{37}N_{3}O_{5}. Its structure includes multiple functional groups that may contribute to its biological activity, such as hydroxyl, methoxy, and pentyloxy substituents.

Structural Features

FeatureDescription
Hydroxy GroupEnhances solubility and may influence binding
Methoxy GroupPotentially increases lipophilicity
Pentyloxy GroupAffects pharmacokinetics and bioavailability
Tetrahydrofuran MoietyMay enhance interactions with biological targets

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of the compound on human cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results are summarized in the table below:

Cell LineIC50 (µM)Reference
A-5490.02
MCF70.04
HCT-1160.06

These findings suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents.

The proposed mechanism of action for this class of compounds involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. The presence of the tetrahydrofuran moiety may facilitate interactions with target proteins involved in these pathways.

Antioxidant Activity

In addition to anticancer properties, the compound has shown promising antioxidant activity. A DPPH radical scavenging assay indicated moderate antioxidant capacity, which is crucial for mitigating oxidative stress in cells.

DPPH Scavenging Results

Concentration (µg/mL)% Scavenging Activity
10065%
20080%

These results highlight the potential of the compound as a dual-action agent with both anticancer and antioxidant properties.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound 4-Position Substituent 5-Position Substituent Molecular Formula* Molar Mass (g/mol)* References
Target Compound 3-Methoxy-4-(pentyloxy)phenyl Tetrahydrofuran-2-ylmethyl C₂₈H₃₁N₃O₅† ~497.57† -
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl 3-Hydroxypropyl Not provided Not provided
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl) analog 4-Ethoxyphenyl 3-Pyridinylmethyl C₂₃H₂₂N₄O₃† ~402.45†
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl analog 4-Methoxyphenyl Propyl C₂₁H₂₁N₃O₃ 363.41

*Molecular formulas and masses for the target and some analogs are inferred based on substituent contributions.
†Calculated using standard atomic weights.

Key Observations:

4-Position Substituent Diversity :

  • The target’s 3-methoxy-4-(pentyloxy)phenyl group introduces a long alkyl chain, enhancing lipophilicity compared to the 3,4,5-trimethoxyphenyl group in or the 4-methoxyphenyl group in . This may improve membrane permeability but reduce aqueous solubility .
  • The 4-ethoxyphenyl group in provides intermediate hydrophobicity between methoxy and pentyloxy analogs.

Molecular Weight Trends :

  • The target’s higher molar mass (~497.57 g/mol) compared to the propyl-substituted analog (363.41 g/mol, ) reflects the added complexity of its pentyloxy and tetrahydrofuran groups.

Implications for Bioactivity

Though biological data are unavailable, structural comparisons suggest:

  • The 2-hydroxyphenyl group common to all compounds () may act as a pharmacophore for antioxidant or metal-chelating activity.
  • The target’s pentyloxy chain could enhance interactions with hydrophobic protein pockets compared to shorter-chain analogs.
  • The tetrahydrofuran moiety might confer metabolic stability relative to straight-chain alkyl groups.

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